molecular formula C13H16N2O2 B14912790 Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate

Cat. No.: B14912790
M. Wt: 232.28 g/mol
InChI Key: FXFUGWXRKZVFGC-UHFFFAOYSA-N
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Description

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is a benzoate ester derivative featuring a tertiary amine substituent with cyanomethyl and ethyl groups. The cyanomethyl group introduces electron-withdrawing properties, while the ethyl group enhances lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 4-[[cyanomethyl(ethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16N2O2/c1-3-15(9-8-14)10-11-4-6-12(7-5-11)13(16)17-2/h4-7H,3,9-10H2,1-2H3

InChI Key

FXFUGWXRKZVFGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl cyanoacetate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Ethyl 4-((fluorocarbonothioyl)(methyl)amino)benzoate (2u’/2u’’)
  • Structure: Replaces the cyanomethyl-ethylamine group with a fluorocarbonothioyl-methylamine substituent.
  • Synthesis: Prepared using ethyl 4-(methylamino)benzoate, sulfur, and fluorinating agents (KF, CF$3$SiMe$3$) in THF .
  • Properties: Melting Point: 91–92°C (vs. NMR Data: Distinct $^{19}\text{F}$ NMR signals (-137.3 ppm) due to fluorine incorporation .
  • Applications : Thiocarbamoyl fluoride derivatives are explored for their reactivity in click chemistry and bioactivity.
Methyl 4-[(cyanomethyl)amino]benzoate (CAS 64731-37-9)
  • Structure: Lacks the ethyl group, featuring only a cyanomethyl-amino substituent.
  • Synthesis : Professional-grade synthesis by SynHet with >99% purity via LCMS/GCMS-validated methods .
  • Properties: Molecular Weight: 206.22 g/mol (vs. target compound’s estimated 261.3 g/mol). Storage: Stable at room temperature, non-hazardous transport .
  • Applications: Used as a pharmaceutical intermediate, highlighting the role of cyanomethyl groups in drug design .
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 863615-19-4)
  • Structure: Incorporates a tert-BOC-protected methylamino group.
  • Properties :
    • Molecular Weight: 293.36 g/mol (higher due to BOC group).
    • Stability: BOC group enhances stability during peptide synthesis but requires acidic deprotection .
  • Applications : Common in peptide coupling and protecting-group strategies .

Functional Group Replacements

Methyl 4-(N-phenylsulfamoyl)benzoate (12)
  • Structure : Replaces the amine with a sulfamoyl group.
  • Synthesis : Reacts methyl 4-(chlorosulfonyl)benzoate with aniline .
  • Properties: Increased polarity due to sulfonamide group.
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (2)
  • Structure : Benzimidazole core with hydroxyethyl and benzyl groups.
  • Synthesis: Condensation of ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with benzaldehyde .
  • Applications: Benzimidazole derivatives are known for antimicrobial and anticancer activities .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate C${13}$H${15}$N$3$O$2$ 261.3 Cyanomethyl, ethyl, tertiary amine N/A Pharmaceutical intermediate
Ethyl 4-((fluorocarbonothioyl)(methyl)amino)benzoate C${11}$H${11}$FNO$_2$S 248.27 Fluorocarbonothioyl, methyl 91–92 Thiocarbamoyl fluoride chemistry
Methyl 4-[(cyanomethyl)amino]benzoate C${10}$H${10}$N$2$O$2$ 206.22 Cyanomethyl, primary amine N/A Drug intermediate
Ethyl 4-(((tert-BOC)(methyl)amino)methyl)benzoate C${16}$H${23}$NO$_4$ 293.36 tert-BOC, methyl N/A Peptide synthesis
Methyl 4-(N-phenylsulfamoyl)benzoate C${14}$H${13}$NO$_4$S 307.32 Phenylsulfamoyl N/A Enzyme inhibition

Spectral and Analytical Comparisons

  • NMR Spectroscopy: Target Compound: Expected aromatic protons (~6.8–8.0 ppm), ethyl group signals (1.2–1.4 ppm for CH$3$, 2.5–3.5 ppm for CH$2$), and cyanomethyl (2.8–3.2 ppm) . Fluorinated Analog (2u’): $^{19}\text{F}$ NMR at -137.3 ppm confirms fluorine presence .
  • Mass Spectrometry: Methyl 4-[(cyanomethyl)amino]benzoate: HRMS (ESI) m/z 207.0871 [M+H]$^+$ . Ethyl 4-((fluorocarbonothioyl)(methyl)amino)benzoate: HRMS m/z 248.27 [M+H]$^+$ .

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